molecular formula C14H9NO2 B8784373 2-Phenyl-4H-1,3-benzoxazin-4-one CAS No. 3084-52-4

2-Phenyl-4H-1,3-benzoxazin-4-one

Cat. No. B8784373
CAS RN: 3084-52-4
M. Wt: 223.23 g/mol
InChI Key: GWDYJKXSUSPLEA-UHFFFAOYSA-N
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Patent
US06040443

Procedure details

6.85 g (50 mmol) of salicylic acid amide are added, dropwise, to 11.5 ml of benzoyl chloride and the mixture is heated to 170° C. The mixture is then stirred for 30 minutes at this temperature. During this time, the salicylic acid dissolves to produce, on cooling, a honey-like mass which is then stirred with diethyl ether to yield a white solid which is filtered off, washed with diethyl ether and dried. There are obtained 8.78g of 2-phenyl-4H-1,3-benzoxazin-4-one as a white powder melting at 104-105° C. and having the following elemental analysis:
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:11](Cl)(=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)(=O)C1C(=CC=CC=1)O>C(OCC)C>[C:12]1([C:11]2[O:4][C:3]3[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=3[C:1](=[O:9])[N:10]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
to yield a white solid which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.